1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-3-2-4-14(9-11)17-13-7-5-12(15)6-8-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTIDQLOGNSFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56911-59-2 | |
| Record name | 1-[3-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
Established Synthetic Routes and Mechanistic Considerations for 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one
The synthesis of this compound can be approached through several established chemical strategies. The primary disconnections for retrosynthetic analysis involve the formation of the ether linkage or the carbon-carbon bond of the acetyl group. This leads to two main synthetic paradigms: copper-catalyzed ether synthesis (Ullmann condensation) or electrophilic aromatic substitution (Friedel-Crafts acylation).
A common and direct method for forming the diaryl ether bond is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org For the synthesis of the target molecule, this would typically involve the reaction of 3-bromoacetophenone with 4-chlorophenol. The mechanism involves the in-situ formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org
Alternatively, a Friedel-Crafts acylation can be employed. chemguide.co.uklibretexts.org This classic electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org To synthesize this compound via this route, the precursor 3-(4-chlorophenoxy)benzene would be acylated with acetyl chloride or acetic anhydride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the diaryl ether precursor. libretexts.orgyoutube.com
A third potential route is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This reaction is generally feasible when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Synthesizing the target compound via this method could involve reacting 3-hydroxyacetophenone with 1-chloro-4-fluorobenzene, where the highly electronegative fluorine atom acts as a good leaving group.
Reaction Conditions and Catalysis in Primary Synthesis
The specific conditions for these synthetic routes are critical for achieving high yields and purity.
Ullmann Condensation: Traditional Ullmann reactions require high temperatures (often exceeding 200°C) and polar, high-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone. wikipedia.org The catalyst is typically copper powder or a copper(I) salt, such as copper(I) iodide (CuI), used in stoichiometric or catalytic amounts. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol. mdpi.comjsynthchem.com Modern variations may use soluble copper catalysts with ligands to facilitate the reaction at lower temperatures. wikipedia.org
Friedel-Crafts Acylation: This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common. libretexts.org The reaction is usually conducted in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane. chemicalbook.com The acylating agent, ethanoyl chloride, is added carefully to a mixture of the substrate and AlCl₃, often at low temperatures to control the initial exothermic reaction, followed by heating (e.g., to 60°C) to drive the reaction to completion. chemguide.co.uklibretexts.org Anhydrous conditions are crucial as the Lewis acid catalyst is sensitive to water.
The table below summarizes typical reaction conditions for the established synthetic routes.
| Synthetic Route | Reactants | Catalyst | Base | Solvent | Temperature |
| Ullmann Condensation | 3-Bromoacetophenone, 4-Chlorophenol | CuI or CuO Nanoparticles | K₂CO₃ or Et₃N | DMF | High (e.g., >150°C) |
| Friedel-Crafts Acylation | 3-(4-Chlorophenoxy)benzene, Acetyl Chloride | AlCl₃ | N/A | Dichloroethane or DCM | 0°C to 60°C |
| SNAr | 3-Hydroxyacetophenone, 1-Chloro-4-fluorobenzene | N/A | K₂CO₃ | DMF or DMSO | Elevated |
Optimization of Reaction Yields and Purity Profiles
Optimizing reaction outcomes involves the careful manipulation of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
For the Ullmann condensation , the choice of catalyst, base, and solvent significantly impacts the reaction efficiency. The reactivity of aryl halides follows the order I > Br > Cl, making aryl iodides or bromides preferable substrates. mdpi.com The use of newer catalytic systems, such as copper oxide nanoparticles or those supported on materials like graphene oxide, can improve yields and facilitate catalyst separation. mdpi.com The choice of a strong, non-nucleophilic base is also critical for efficient phenol deprotonation without competing side reactions.
Novel and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes, in line with the principles of green chemistry. nih.govpnas.org
Application of Green Chemistry Principles
Several green chemistry strategies can be applied to the synthesis of this compound. One major focus is the replacement of hazardous organic solvents with greener alternatives. nih.gov Ionic liquids have been explored as recyclable media for reactions like Friedel-Crafts acylation and catalytic reductions. mdpi.combeilstein-journals.org
Microwave-assisted synthesis represents another significant advancement. anton-paar.com Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields. rasayanjournal.co.inresearchgate.net This technique accelerates reactions by directly and efficiently heating the reaction mixture, a process that is more energy-efficient than conventional oil bath heating. anton-paar.com A microwave-assisted Ullmann or Friedel-Crafts reaction could provide a more sustainable route to the target compound. Furthermore, solvent-free, solid-phase reactions, sometimes facilitated by grinding or microwave irradiation, eliminate the need for volatile and often toxic organic solvents entirely. rasayanjournal.co.inmdpi.com
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform specific chemical transformations with high selectivity, often under mild, aqueous conditions. While a direct enzymatic synthesis of the diaryl ether bond in the target molecule is not commonly reported, related enzymatic transformations are well-documented.
A significant area of research is the biocatalytic reduction of prochiral ketones, such as acetophenones, to valuable chiral secondary alcohols. researchgate.netresearchgate.net Various enzymes, including ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and benzil reductases, sourced from microorganisms like Pichia glucozyma or whole-cell systems such as Pichia capsulata or even plant tissues (e.g., carrots), can perform this reduction with high enantioselectivity. researchgate.netrsc.orgtandfonline.com The reactivity and stereoselectivity of these enzymatic reductions are influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org This approach could be applied to this compound to produce its corresponding chiral alcohol, a valuable synthetic intermediate.
Strategies for Derivatization and Structural Modification of this compound
The structure of this compound offers several sites for further chemical modification, primarily at the ketone functional group and the two aromatic rings.
The carbonyl group is a versatile handle for a wide range of transformations.
Reduction: The ketone can be reduced to a secondary alcohol using chemical reducing agents like sodium borohydride or through the aforementioned biocatalytic methods to potentially yield enantiomerically pure alcohols. mdpi.comrsc.org
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, expanding the molecular complexity. nih.gov
Condensation Reactions: The ketone can react with hydroxylamine to form an oxime or with hydrazines to form hydrazones. The preparation of ketoxime esters from aryl ketones is a common strategy for activating the C-C bond adjacent to the ring. nih.gov
Alpha-Functionalization: The α-carbon (the methyl group) can be functionalized. For example, α-bromination can introduce a leaving group, creating a versatile building block for further substitution reactions. nih.gov Palladium-catalyzed α-arylation reactions can also be used to form new carbon-carbon bonds at this position. rsc.org
The aromatic rings can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The directing effects of the existing substituents will govern the position of the new substituent.
On the acetophenone ring, the acetyl group is a deactivating, meta-directing group.
The phenoxy group is an activating, ortho,para-directing group.
On the chlorophenyl ring, the chlorine atom is a deactivating, ortho,para-directing group, while the ether oxygen is activating and ortho,para-directing.
The combined influence of these groups makes the prediction of regioselectivity complex, but it allows for targeted structural modifications. The diaryl ether bond itself is generally robust but can be cleaved under certain metal-catalyzed conditions, offering a pathway for molecular skeleton reconstruction. mdpi.com
The table below outlines potential derivatization strategies.
| Reaction Site | Transformation | Typical Reagents | Product Type |
| Ketone Carbonyl | Reduction | NaBH₄ or Biocatalyst | Secondary Alcohol |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | |
| Ketone α-Carbon | α-Bromination | N-Bromosuccinimide (NBS) | α-Bromoketone |
| α-Arylation | Aryl Halide, Pd-catalyst, Base | α-Aryl Ketone | |
| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
Functional Group Interconversions and Late-Stage Functionalization
The chemical reactivity of this compound allows for a variety of functional group interconversions and late-stage functionalization strategies. These transformations can be broadly categorized by modifications targeting the ketone moiety and the aromatic rings.
Interconversions of the Ketone Group:
The ethanone (B97240) side chain is a prime site for chemical modification. The carbonyl group can undergo reduction to form the corresponding secondary alcohol, 1-[3-(4-Chlorophenoxy)phenyl]ethanol. This transformation is commonly achieved using reducing agents such as sodium borohydride in an alcoholic solvent. Further transformation of the resulting alcohol can lead to a variety of derivatives.
The α-carbon of the ketone is also amenable to functionalization. For instance, α-halogenation can be accomplished using various halogenating agents to introduce a bromine or chlorine atom, yielding α-halo ketones that are valuable precursors for further nucleophilic substitutions.
Late-Stage Functionalization of the Aromatic Rings:
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is a powerful strategy for the rapid diversification of core scaffolds. For this compound, the two aromatic rings offer multiple positions for C-H functionalization. Directed or non-directed C-H activation methodologies can be employed to introduce new substituents. For instance, transition metal-catalyzed C-H activation could potentially be used to introduce alkyl, aryl, or heteroatom-containing groups at specific positions on either phenyl ring, guided by the existing substituents.
Hypervalent iodine reagents have been utilized for the C-H functionalization of arenes to synthesize diaryliodonium salts, which can then undergo coupling reactions to form new C-O, C-N, or C-C bonds. This strategy could be applied to introduce further complexity to the diaryl ether structure of this compound. While specific examples for this exact molecule are not prevalent in the literature, the principles of these reactions are well-established for similar diaryl ether systems.
A representative, though not exhaustive, set of potential functional group interconversions is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| This compound | NaBH4, Methanol | 1-[3-(4-Chlorophenoxy)phenyl]ethanol | Ketone Reduction |
| This compound | N-Bromosuccinimide (NBS), CCl4 | 2-Bromo-1-[3-(4-chlorophenoxy)phenyl]ethan-1-one | α-Bromination |
| This compound | Pd catalyst, Directing Group, Arylating Agent | Aryl-substituted derivative | C-H Arylation |
| This compound | Hypervalent iodine reagent, Nucleophile | Functionalized diaryl ether | C-H Functionalization |
Stereoselective Synthesis of Analogues
The reduction of the prochiral ketone in this compound to its corresponding alcohol, 1-[3-(4-Chlorophenoxy)phenyl]ethanol, creates a chiral center. The stereoselective synthesis of the (R)- and (S)-enantiomers of this alcohol is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent.
Catalytic Asymmetric Reduction:
The asymmetric reduction of prochiral ketones is a well-established field, with numerous chiral catalysts and reagents available. For aryl ketones similar to this compound, several catalytic systems have proven effective.
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones. This method is known for its high enantioselectivity for a wide range of ketones.
Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. Ligands such as chiral diphosphines (e.g., BINAP) and diamines (e.g., DPEN) are crucial for achieving high enantioselectivity.
Biocatalytic Reduction:
Enzymes, particularly ketoreductases (KREDs) from various microorganisms, are highly efficient and selective catalysts for the asymmetric reduction of ketones. The use of whole-cell biocatalysts or isolated enzymes can provide access to either enantiomer of the chiral alcohol with high enantiomeric excess (ee), often under mild, environmentally benign conditions.
While specific data for the asymmetric reduction of this compound is limited, the table below presents typical results for the asymmetric reduction of analogous aryl ketones, illustrating the potential of these methods.
| Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) (%) |
| Acetophenone | (R)-CBS catalyst, BH3·SMe2 | (R)-1-Phenylethanol | >95 |
| 4'-Chloroacetophenone | RuCl2[(S)-xyl-BINAP][(S)-DAIPEN] | (R)-1-(4-Chlorophenyl)ethanol | 99 |
| 3'-Methoxyacetophenone | Candida parapsilosis | (S)-1-(3-Methoxyphenyl)ethanol | >99 |
| 1-(3-Bromophenyl)ethanone | (S)-CBS catalyst, BH3·SMe2 | (S)-1-(3-Bromophenyl)ethanol | 96 |
Click Chemistry and Bioconjugation Approaches for this compound
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are particularly valuable in bioconjugation, where molecules are attached to biomolecules such as proteins or nucleic acids.
To utilize click chemistry, the this compound scaffold must first be functionalized with either an azide or a terminal alkyne group.
Introduction of Clickable Handles:
Azide Functionalization: An azide group can be introduced through various synthetic routes. For example, the ketone could first be α-brominated, followed by nucleophilic substitution with sodium azide. Alternatively, a hydroxyl group could be introduced onto one of the aromatic rings via a multi-step synthesis, which could then be converted to an azide.
Alkyne Functionalization: A terminal alkyne can be introduced using methods such as the Sonogashira coupling of an aryl halide derivative of the parent compound with a protected acetylene, followed by deprotection. Another approach could involve the reaction of an α-halo ketone intermediate with an alkynyl nucleophile.
Bioconjugation Applications:
Once functionalized with an azide or alkyne, the modified this compound derivative can be conjugated to a biomolecule that has been correspondingly modified with the complementary reactive partner. For example, an azide-modified compound could be "clicked" onto an alkyne-bearing protein. This approach allows for the site-specific labeling of biomolecules for imaging studies or for the creation of targeted drug delivery systems.
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that is particularly useful for bioconjugation in living systems where the toxicity of copper is a concern. This reaction utilizes a strained cyclooctyne derivative that reacts readily with an azide without the need for a metal catalyst.
Preclinical Pharmacological Investigations and Biological Activity Profiling of 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
In Vitro Assays for Elucidating Biological Activity of 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one
Information regarding the in vitro activity of this compound is not available in published scientific literature.
There are no specific studies detailing the use of cell-based assays to investigate the effects of this compound on cellular responses or its potential to modulate signaling pathways.
Data from enzyme inhibition or activation assays for this compound are not documented. The potential for this compound to interact with specific enzymes remains uninvestigated. While structurally related compounds have been explored for various enzyme targets, this specific molecule has not been the subject of such published research.
There is no available data from receptor binding or ligand displacement assays to characterize the affinity of this compound for any specific biological receptors.
Ex Vivo Studies Exploring Tissue-Level Effects of this compound
No ex vivo studies investigating the effects of this compound on isolated tissues or organs have been reported in the scientific literature.
In Vivo Animal Model Studies for Mechanistic Exploration of this compound
There is a lack of published in vivo research on this compound.
No studies have been published that explore the mechanistic or therapeutic effects of this compound in any disease-specific animal models.
Analysis of Pharmacodynamic Biomarkers in Preclinical Settings
Following a comprehensive review of scientific literature and chemical databases, no publicly available preclinical studies detailing the analysis of pharmacodynamic biomarkers for the compound this compound were identified. Research on the specific biological activities and the mechanism of action of this compound, which would be necessary to identify and analyze relevant pharmacodynamic biomarkers, does not appear to be published in the accessible scientific domain.
Therefore, detailed research findings and data tables regarding the analysis of pharmacodynamic biomarkers in preclinical settings for this compound cannot be provided.
Molecular Mechanism of Action Elucidation for 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
Investigation of Intracellular Signaling Cascades Modulated by 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one
There is currently no available research detailing the effects of this compound on any intracellular signaling cascades. The pathways and key molecular players that might be modulated by this compound upon introduction to a biological system are unknown. Future research would need to explore its potential impact on well-established signaling pathways, such as the MAP kinase, PI3K/Akt, or JAK/STAT pathways, to understand its cellular effects.
Identification and Characterization of Direct Protein-Ligand Interactions
The direct molecular targets of this compound have not been identified. Techniques such as affinity chromatography, surface plasmon resonance, or cellular thermal shift assays would be necessary to isolate and characterize its direct binding partners within the proteome. Without such studies, the specific proteins through which this compound might exert its biological effects remain speculative.
Omics-Based Profiling in Response to this compound Exposure
Comprehensive "omics" studies are crucial for understanding the global cellular response to a chemical compound. However, no such data has been published for this compound.
Transcriptomic and Proteomic Analysis
There are no available transcriptomic or proteomic datasets detailing the changes in gene or protein expression following exposure to this compound. Such analyses would be instrumental in identifying the cellular processes and pathways affected by the compound.
Metabolomic and Lipidomic Investigations
Similarly, the impact of this compound on the cellular metabolome and lipidome has not been investigated. These studies would be essential to understand how the compound might alter cellular metabolism and lipid signaling.
Exploration of Epigenetic Modulations Induced by this compound
The potential for this compound to induce epigenetic modifications, such as changes in DNA methylation or histone modifications, is an unexplored area of research. Investigating these potential effects would be a critical step in fully understanding its long-term impact on cellular function and gene expression.
Structure Activity Relationship Sar Studies and Lead Optimization of 1 3 4 Chlorophenoxy Phenyl Ethan 1 One Analogues
Systematic Exploration of Structural Modifications on Biological Activity
The core scaffold of 1-[3-(4-chlorophenoxy)phenyl]ethan-1-one offers several key positions for chemical modification to probe the SAR. These modifications typically involve altering substituents on both phenyl rings and modifying the ethanone (B97240) linker. The goal is to understand how these changes influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.
A systematic approach to modifying this scaffold would involve the synthesis and biological evaluation of a library of analogues. The data from these studies are often compiled into tables to visualize the impact of different substituents on activity. While specific experimental data for this compound is not extensively available in public literature, a hypothetical SAR exploration based on common medicinal chemistry principles for diaryl ether ketones is presented below.
Table 1: Hypothetical SAR of this compound Analogues
| Compound ID | R1 (Position 3') | R2 (Position 4) | R3 (Ethanone side chain) | Biological Activity (IC50, µM) |
| Lead | H | Cl | CH3 | 10.5 |
| 1a | F | Cl | CH3 | 8.2 |
| 1b | Cl | Cl | CH3 | 5.1 |
| 1c | OCH3 | Cl | CH3 | 15.8 |
| 2a | H | F | CH3 | 12.3 |
| 2b | H | Br | CH3 | 9.8 |
| 2c | H | CH3 | CH3 | 25.4 |
| 3a | H | Cl | C2H5 | 18.7 |
| 3b | H | Cl | Cyclopropyl (B3062369) | 7.5 |
This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.
From this hypothetical data, several trends can be inferred:
Substitution on the 3'-phenoxy ring (R1): Introduction of small, electron-withdrawing groups like fluorine and chlorine at the 3'-position (compounds 1a and 1b ) appears to enhance biological activity compared to the unsubstituted lead compound. Conversely, an electron-donating group like methoxy (B1213986) (1c ) may decrease activity.
Substitution on the 4-phenyl ring (R2): The nature of the halogen at the 4-position seems to be important. While fluorine (2a ) slightly reduces activity, bromine (2b ) maintains it. Replacing the halogen with a methyl group (2c ) is detrimental to activity.
Modification of the ethanone side chain (R3): Increasing the alkyl chain length (3a ) appears to be unfavorable, whereas introducing a constrained ring system like a cyclopropyl group (3b ) could be beneficial.
Identification of Key Pharmacophoric Features for this compound Potency and Selectivity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Based on the SAR data, a pharmacophore model for this compound analogues can be proposed.
The essential pharmacophoric features would likely include:
Two aromatic rings: These provide a rigid scaffold and can engage in hydrophobic and π-π stacking interactions with the target protein.
An ether linkage: The oxygen atom can act as a hydrogen bond acceptor. The flexibility of this linkage allows the two phenyl rings to adopt an optimal conformation for binding.
A ketone group: The carbonyl oxygen is a strong hydrogen bond acceptor, which is often a critical interaction for binding affinity.
A hydrophobic feature on the 4-position of one phenyl ring: The SAR data suggests that a halogen at this position is important for activity, indicating a potential hydrophobic pocket in the binding site.
An electron-withdrawing feature on the 3'-position of the other phenyl ring: The improved activity with chloro and fluoro substitutions suggests that this feature may enhance binding.
These features can be mapped onto a 3D model to guide the design of new molecules with a higher probability of being active.
Rational Design and Synthesis of Novel this compound Derivatives
With a preliminary SAR understanding and a pharmacophore model in hand, medicinal chemists can embark on the rational design of novel derivatives. The aim is to synthesize compounds that better fit the proposed binding model and exhibit improved biological profiles.
Design strategies could include:
Fine-tuning the electronics of the phenyl rings: Introducing a wider variety of electron-donating and electron-withdrawing groups at different positions to optimize electronic interactions with the target.
Exploring different linkers: Replacing the ether linkage with other functionalities like a thioether, sulfoxide, or a short alkyl chain to probe the importance of the linker's geometry and electronic properties.
Modifying the ketone moiety: Replacing the methyl group with other small alkyl or cycloalkyl groups, or even incorporating the carbonyl into a heterocyclic ring to explore new interactions and improve properties like metabolic stability. For instance, diaryl ether derivatives have been synthesized and evaluated for their antitumor activity, revealing that specific substitutions can significantly enhance their potency. nih.gov
The synthesis of these novel derivatives would typically involve well-established organic chemistry reactions, such as nucleophilic aromatic substitution (for the diaryl ether formation) and Friedel-Crafts acylation (to introduce the ethanone group).
Strategies for Lead Compound Optimization Based on SAR Analysis
Lead optimization is an iterative process that aims to transform a promising lead compound into a clinical candidate. Based on the SAR analysis of this compound analogues, several strategies can be employed for its optimization:
Potency Enhancement: Based on the SAR, further exploration of halogen substitutions on both rings, particularly at the 3' and 4-positions, could lead to more potent compounds. The introduction of other small, lipophilic groups at these positions should also be investigated.
Improving Selectivity: If the lead compound shows activity against multiple targets, modifications can be made to enhance its selectivity for the desired target. This often involves exploiting subtle differences in the binding pockets of the different targets. For example, introducing bulkier substituents might be tolerated by one target but not another.
Optimizing Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are crucial for a drug's in vivo efficacy. The SAR data can provide clues on how different functional groups affect these properties. For instance, if a compound is too lipophilic, introducing more polar groups might be necessary.
By systematically applying these strategies and continuously feeding the biological data back into the design cycle, researchers can progressively refine the structure of this compound to develop a potent, selective, and drug-like candidate.
Computational Chemistry and Cheminformatics Approaches in 1 3 4 Chlorophenoxy Phenyl Ethan 1 One Research
Molecular Docking and Molecular Dynamics Simulations of 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to predict its binding mode and affinity within the active site of a target protein. This process involves preparing the 3D structure of the ligand (the compound) and the protein and then using a scoring function to rank the potential binding poses based on their predicted binding energy.
Following docking, molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. MD simulations model the atomic-level movements and interactions, offering insights into the stability of the binding pose, the role of specific amino acid residues, and the influence of solvent molecules. For instance, MD simulations on phenoxyphenol derivatives targeting the InhA enzyme have been used to explore binding thermodynamics and dissociation kinetics, revealing that van der Waals interactions are the primary driving force for binding. semanticscholar.org
Illustrative Docking Results: To illustrate this process for this compound, a hypothetical docking study against several potential cancer-related kinase targets is presented below. The binding affinity is a measure of the strength of the interaction, with more negative values indicating stronger binding.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR-2 | 2X22 | -9.8 | Cys919, Asp1046, Phe1047 |
| EGFR | 2J6M | -9.1 | Met793, Leu718, Gly796 |
| Abl Kinase | 2HYY | -8.5 | Met318, Thr315, Phe382 |
| p38 MAPK | 3S3I | -8.2 | Met109, Lys53, Asp168 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.
MD simulations would further refine these findings, showing how the compound remains stable within the active site through interactions like hydrogen bonds and hydrophobic contacts. nih.gov For example, simulations could reveal that the chlorophenoxy group settles into a hydrophobic pocket, a common interaction for this moiety. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.
For a series of compounds based on the this compound scaffold, a QSAR study would involve:
Data Set Preparation : Synthesizing and testing a series of analogues with varied substituents on the phenyl rings.
Descriptor Calculation : Calculating various molecular descriptors for each analogue, which quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. nih.gov
Model Development : Using statistical methods, such as multiple linear regression or partial least squares, to build a model that links the descriptors to the observed biological activity (e.g., IC50 values).
Model Validation : Rigorously testing the model's predictive power using internal and external validation sets.
A study on chlorophenols, for example, successfully used QSAR to predict toxicity, finding that lipophilicity (log K(ow)) and certain steric descriptors were the dominant factors. nih.gov For the this compound series, a QSAR model might reveal that electron-withdrawing groups on the chlorophenyl ring and bulky substituents on the other phenyl ring enhance activity against a specific target.
Example QSAR Model Equation: A hypothetical QSAR equation for a series of analogues could look like this: pIC50 = 0.75 * ClogP - 0.42 * MR + 1.2 * σ + 3.5
| Descriptor | Description | Coefficient | Implication |
| ClogP | Calculated LogP (Lipophilicity) | +0.75 | Increased lipophilicity is favorable for activity. |
| MR | Molar Refractivity (Steric Bulk) | -0.42 | Increased bulk is detrimental to activity. |
| σ (Sigma) | Hammett Constant (Electronic Effect) | +1.2 | Electron-withdrawing groups are favorable. |
This table and equation are illustrative examples of a QSAR model.
In Silico Predictions for Biological Properties of this compound Analogues
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to prioritize more promising candidates.
For analogues of this compound, various computational models can predict key properties. For instance, Lipinski's Rule of Five is a common guideline to assess "drug-likeness," evaluating properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Other models can predict properties such as aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition).
Predicted Properties for Hypothetical Analogues: The table below shows predicted ADMET properties for a small set of hypothetical analogues of the parent compound, demonstrating how these predictions can guide lead optimization.
| Compound ID | Modification | Mol. Weight | ClogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| Parent | None | 246.68 | 4.2 | 0 | 2 | Good |
| Analogue A | Add -OH to phenyl | 262.68 | 3.9 | 1 | 3 | Good |
| Analogue B | Add -NO2 to phenyl | 291.68 | 4.1 | 0 | 4 | Moderate |
| Analogue C | Replace -Cl with -F | 230.22 | 3.8 | 0 | 2 | Good |
This table contains calculated and illustrative predicted data for demonstration purposes.
These in silico predictions are crucial for filtering large libraries of potential compounds and focusing synthetic efforts on those with the highest probability of success in later-stage development. nih.gov
Virtual Screening and Ligand-Based Design for Novel Scaffolds Related to this compound
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through two main approaches:
Structure-Based Virtual Screening (SBVS) : This method uses the 3D structure of the target protein to dock vast numbers of compounds from a database (like ZINC or ChEMBL), ranking them based on their predicted binding affinity. researchgate.netnih.gov
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, this approach uses the structure of a known active molecule, like this compound, as a template. The screening searches for molecules in a database that have similar shapes or pharmacophore features (the spatial arrangement of essential interaction points). nih.gov
Ligand-based design further leverages the knowledge of active compounds to create novel molecules. This can involve techniques like scaffold hopping, where the core structure (scaffold) of a known active molecule is replaced with a different, functionally equivalent one to explore new chemical space and potentially improve properties or circumvent existing patents. nih.gov The diaryl ether moiety itself is often considered a key part of the scaffold in many active compounds. rsc.orgnih.gov
For this compound, a pharmacophore model could be generated based on its key chemical features: a hydrogen bond acceptor (the ketone oxygen), two aromatic rings, and a halogen atom. This model would then be used to screen databases for new compounds that match this pharmacophoric fingerprint, potentially identifying novel scaffolds with similar biological activity.
Target Identification and Validation Methodologies for 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
Affinity-Based Proteomics and Chemical Probe Strategies for Target Deconvolution
Affinity-based proteomics is a cornerstone technique for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. tandfonline.comnih.gov This approach, also known as chemical proteomics, relies on the creation of a "chemical probe" derived from the parent compound. frontiersin.orgnih.gov
For 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one, this process would involve chemically synthesizing an analogue that incorporates a linker arm and a reporter tag (e.g., biotin) or a reactive group for immobilization (e.g., an alkyne for click chemistry). drughunter.com The design of this probe is critical; it must retain the essential structural features of the parent molecule to ensure its binding affinity and selectivity for the target protein(s) are not compromised. researchgate.net
The general workflow is as follows:
Probe Synthesis: A derivative of this compound is synthesized with a tag.
Immobilization: The tagged probe is immobilized on a solid support, such as agarose or magnetic beads, creating an affinity matrix. researchgate.net
Incubation: The affinity matrix is incubated with a proteome source (e.g., cell or tissue lysate) to allow the probe to bind to its target proteins.
Wash and Elution: Non-specifically bound proteins are washed away, and the specifically bound target proteins are then eluted from the matrix.
Identification: The eluted proteins are identified using high-resolution mass spectrometry (MS). tandfonline.com
To distinguish true targets from non-specific binders, competition experiments are performed where the lysate is pre-incubated with an excess of the original, untagged this compound. True targets will be competed off the affinity matrix, leading to a reduction in their signal in the MS analysis.
| Protein ID (UniProt) | Protein Name | Fold Enrichment (+Probe vs. -Probe) | Fold Reduction (Competition Assay) | Putative Function |
|---|---|---|---|---|
| P04637 | Tumor suppressor p53 | 15.2 | 12.8 | Transcription factor, cell cycle regulation |
| P31749 | Mitogen-activated protein kinase 1 (MAPK1) | 12.5 | 10.1 | Signal transduction, cell proliferation |
| Q09472 | Histone deacetylase 2 (HDAC2) | 9.8 | 8.5 | Epigenetic regulation, transcription |
| P62258 | 14-3-3 protein beta/alpha | 8.1 | 2.1 | Signal transduction, scaffolding protein |
Another powerful chemical probe strategy is photoaffinity labeling (PAL). nih.gov In this method, the probe is derivatized with a photoreactive group (e.g., a diazirine). Upon exposure to UV light, this group forms a highly reactive carbene that covalently cross-links the probe to any nearby interacting proteins, providing a more robust capture of even transient interactions. nih.gov
Genetic Perturbation Techniques for Target Validation
Once putative targets are identified, their biological relevance to the action of this compound must be validated. Genetic perturbation techniques, most notably CRISPR-Cas9, are invaluable for this purpose. selectscience.netnabea.pub These methods allow for the precise editing of genes within cellular models to mimic the effect of a drug, thereby confirming that the drug's action is mediated through a specific target. nih.gov
The validation process using CRISPR-Cas9 typically involves:
Target Gene Knockout/Knockdown: Using guide RNAs specific to the identified target (e.g., MAPK1 from the hypothetical data), the gene is either permanently knocked out or its expression is significantly reduced (knockdown) in a relevant cell line.
Phenotypic Comparison: The phenotype of the genetically modified cells is then compared to that of wild-type cells treated with this compound. If the genetic knockout produces a similar cellular effect (e.g., decreased proliferation) as the compound, it provides strong evidence that the compound acts by inhibiting that target. biocompare.com
Rescue Experiments: In some cases, a mutated version of the target that does not bind the compound can be introduced into the knockout cells. If this restores the original phenotype and confers resistance to the compound, it further solidifies the target's identity.
| Condition | Target Protein Level | Cell Proliferation Rate (% of Control) | Conclusion |
|---|---|---|---|
| Wild-Type Cells (Control) | 100% | 100% | Baseline |
| Wild-Type Cells + Compound | 100% | 45% | Compound inhibits proliferation |
| MAPK1 Knockout Cells | <5% | 48% | Knockout phenocopies compound effect |
| HDAC2 Knockout Cells | <5% | 95% | Knockout does not phenocopy compound effect |
Phenotypic Screening Approaches for Novel Target Discovery of this compound
Phenotypic screening represents an alternative discovery paradigm. Instead of starting with a known target, this "forward pharmacology" approach identifies compounds based on their ability to produce a desired change in cellular or organismal phenotype, with target deconvolution occurring afterward. wikipedia.orgtechnologynetworks.com
If this compound were identified in such a screen, the initial step would be to characterize its phenotypic fingerprint. This involves testing the compound across a wide array of high-content imaging or multi-parametric cellular assays to observe its effects on cell health, morphology, organelle function, and specific signaling pathways. nih.govcell.com
For example, the compound could be screened in a panel of cancer cell lines, with readouts for apoptosis, cell cycle arrest, or inhibition of metastasis. A unique phenotypic response in a particular cell type would then trigger downstream efforts to identify the target responsible for that effect, using the affinity-based and genetic methods described above. This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action. nih.gov
Interactome Mapping and Network Pharmacology Analysis
Understanding the full biological impact of this compound requires looking beyond a single target to its broader interaction network. nih.gov Interactome mapping aims to build a comprehensive picture of all the protein-protein interactions (PPIs) surrounding the primary drug target(s). princeton.edu
Once a primary target like MAPK1 is validated, techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) can be used to identify its binding partners. By comparing the MAPK1 interactome in the presence and absence of the compound, researchers can determine how the drug modulates this network of interactions.
Network pharmacology then integrates this data with other 'omics' information (genomics, transcriptomics) to build computational models of the drug's effect on cellular pathways. frontiersin.orgnih.gov This systems-level analysis can predict downstream effects, potential off-targets, and polypharmacological actions (where a drug modulates multiple targets to achieve its therapeutic effect). mdpi.comhacettepe.edu.tr This holistic view is critical for fully understanding the mechanism of action and for identifying potential biomarkers for efficacy.
Advanced Analytical Techniques in the Research of 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
High-Resolution Mass Spectrometry for Elucidating Complex Research Compounds and Metabolites
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. Its ability to measure mass-to-charge ratios (m/z) with high accuracy and precision allows for the determination of elemental compositions, distinguishing between compounds with the same nominal mass.
For 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one (C₁₄H₁₁ClO₂), HRMS can confirm its molecular formula by providing an exact mass measurement that is within a few parts per million (ppm) of the theoretical value (246.04475 Da). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions of the parent molecule, often as protonated species [M+H]⁺ or sodium adducts [M+Na]⁺.
Beyond confirming the parent compound, tandem mass spectrometry (MS/MS) is employed to investigate its structure and identify potential metabolites. In an MS/MS experiment, the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentations would be expected at the ether linkage and the acyl group, providing confirmatory evidence of its diaryl ether ketone scaffold.
In metabolic studies, HRMS is used to detect and identify products of biotransformation. nih.govnih.gov Common metabolic reactions include hydroxylation, glucuronidation, or sulfation. HRMS can detect the mass shifts associated with these modifications, and subsequent MS/MS analysis of the metabolite ions can help pinpoint the location of the modification on the parent structure.
Table 1: Predicted HRMS Data for this compound and Potential Metabolites This table presents predicted mass spectrometry data. Actual experimental values may vary slightly.
| Compound/Metabolite | Molecular Formula | Adduct | Predicted m/z uni.lu |
|---|---|---|---|
| This compound | C₁₄H₁₁ClO₂ | [M+H]⁺ | 247.05203 |
| [M+Na]⁺ | 269.03397 | ||
| Hydroxylated Metabolite | C₁₄H₁₁ClO₃ | [M+H]⁺ | 263.04704 |
| Glucuronide Conjugate | C₂₀H₁₉ClO₈ | [M-H]⁻ | 421.07000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure and chemical environment of a molecule in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is routinely used to confirm the chemical structure of this compound by identifying all unique proton and carbon atoms and their connectivity.
The ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the ethanone (B97240) group. The chemical shifts, integration, and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution on one ring and the 1,4-disubstitution on the other. Similarly, the ¹³C NMR spectrum would show the expected number of signals for the carbon atoms, including the carbonyl carbon of the ketone.
Two-dimensional (2D) NMR techniques are used for more complex structural assignments and for studying the molecule's three-dimensional conformation. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close in proximity, which is crucial for determining the preferred orientation of the two phenyl rings around the central ether oxygen. reading.ac.ukdergipark.org.tr
Furthermore, NMR is a valuable tool for studying ligand-target interactions. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of this compound are in close contact with a biological target, providing insights into its binding mode without the need for structural information of the receptor. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may differ from experimental results. Spectra are typically referenced to a standard like TMS.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (multiple) | 6.9 - 7.8 | 118 - 160 |
| Methyl (CH₃) | ~2.6 | ~27 |
| Carbonyl (C=O) | - | ~197 |
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Characterization
While NMR provides information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of its solid-state structure. This technique can determine the precise three-dimensional arrangement of atoms in a crystalline sample, providing definitive data on bond lengths, bond angles, and torsional angles. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would confirm its molecular geometry and reveal how the molecules pack together in the crystal lattice. This information is valuable for understanding intermolecular interactions and for computational modeling studies.
When studying the interaction of a compound with a large biological macromolecule, such as a protein or enzyme, Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique. thermofisher.comnih.govnih.gov Cryo-EM is particularly useful for large, flexible, or membrane-bound complexes that are challenging to crystallize. nanochen.comthermofisher.com
In a typical single-particle cryo-EM experiment, a solution containing the ligand-target complex is rapidly frozen in vitreous ice, preserving its native structure. nih.gov A transmission electron microscope then captures thousands of 2D projection images of the randomly oriented complexes. These images are computationally classified, aligned, and reconstructed to generate a 3D density map of the complex. nih.gov A high-resolution cryo-EM structure of this compound bound to its target would reveal its precise binding pocket, the key amino acid residues involved in the interaction, and any conformational changes induced in the target upon binding.
Table 3: Comparison of Structural Biology Techniques for Ligand-Target Analysis
| Technique | Sample Requirements | Resolution | Key Information Provided |
|---|---|---|---|
| X-ray Crystallography | High-quality single crystals | Typically 1-3 Å | Precise atomic coordinates, binding site geometry, solvent structure |
| Cryo-Electron Microscopy | Purified, stable complex in solution | Typically 2-5 Å | Structure of large/flexible complexes, ligand binding mode, conformational states |
| NMR Spectroscopy | Soluble, stable sample; isotopic labeling may be needed | N/A (provides distance restraints) | Ligand binding epitope, dynamics in solution, kinetics and thermodynamics |
Advanced Chromatographic and Electrophoretic Separations for Research Compound Purity and Isomer Analysis
The purity of a research compound is critical for the reliability and reproducibility of experimental results. Advanced separation techniques are essential for both quantifying the purity of this compound and for separating it from potential isomers and impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in pharmaceutical and chemical research. unige.ch A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, can effectively separate the target compound from starting materials, byproducts, and degradation products. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected, usually by a UV detector set to a wavelength where the compound absorbs strongly.
While this compound itself is not chiral, the synthesis process could potentially yield positional isomers (e.g., where the ethanone and chlorophenoxy groups are in different positions on the central phenyl ring). HPLC and Gas Chromatography (GC) are powerful techniques for separating such isomers. Method development would involve optimizing the stationary phase, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate to achieve baseline resolution of the isomeric species.
Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed. MEKC provides a powerful method for analyzing the purity of neutral compounds and separating closely related isomers with very high resolution.
Table 4: Representative HPLC Method for Purity Analysis This table describes a typical, non-optimized method for analytical purposes.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic; 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact system, but typically 3-10 minutes |
Future Research Directions and Unresolved Challenges in the Academic Study of 1 3 4 Chlorophenoxy Phenyl Ethan 1 One
Exploration of Novel Therapeutic Modalities and Indications for the 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one Scaffold
The this compound scaffold, characterized by its diaryl ether and acetophenone moieties, holds considerable promise for the development of novel therapeutic agents. The diaryl ether motif is a privileged structure in medicinal chemistry, known to be a fundamental component of various agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. nih.govresearchgate.netacs.org Similarly, acetophenone derivatives have been investigated for their potential pharmacological activities. nih.gov
Future research should systematically explore the therapeutic potential of the this compound scaffold across a broad spectrum of diseases. High-throughput screening of this compound and its analogs against diverse biological targets, such as kinases, proteases, and receptors, could unveil novel therapeutic indications. nih.govnih.gov Given the known activities of related structures, initial investigations could focus on oncology, inflammatory disorders, and infectious diseases. For instance, certain diaryl ether-containing compounds have shown potent antitumor activities, suggesting that derivatives of this compound could be explored as potential anticancer agents. rsc.orgresearchgate.netnih.gov
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale Based on Scaffold Properties |
| Oncology | Diaryl ether scaffolds are present in numerous anticancer agents. rsc.orgresearchgate.netnih.gov |
| Inflammatory Diseases | Acetophenone and diaryl ether derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.netacs.orgnih.gov |
| Infectious Diseases | The diaryl ether motif is found in compounds with antiviral, antibacterial, and antimalarial activity. nih.govresearchgate.netacs.org |
| Neurological Disorders | The structural features may allow for interaction with CNS targets, a currently underexplored area. |
Addressing Selectivity and Potency Challenges in Lead Optimization
A primary challenge in the development of any promising chemical scaffold is the optimization of its selectivity and potency. numberanalytics.com While the this compound structure provides a valuable starting point, extensive medicinal chemistry efforts will be required to refine its biological activity. numberanalytics.comdanaher.com A key challenge will be to achieve high selectivity for the desired biological target to minimize off-target effects and potential toxicity. numberanalytics.com
Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features of the molecule that govern its potency and selectivity. danaher.com Systematic modifications of the scaffold, such as altering the substitution pattern on the phenyl rings or modifying the ketone linker, could lead to significant improvements in its pharmacological profile. scribd.comnih.gov Computational tools, including molecular docking and virtual screening, can aid in the rational design of more potent and selective analogs. nih.gov
Table 2: Strategies for Lead Optimization of this compound
| Strategy | Description |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand its impact on biological activity. danaher.com |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. numberanalytics.com |
| Scaffold Hopping | Replacing the core diaryl ether ketone scaffold with a structurally different one that maintains similar biological activity but with improved properties. researchgate.net |
| Computational Modeling | Utilizing molecular docking and other in silico methods to predict the binding of analogs to the target and guide synthetic efforts. nih.gov |
Development of Innovative Drug Delivery Systems for Preclinical Research
The physicochemical properties of this compound, particularly its likely hydrophobic nature, may present challenges for its formulation and delivery in preclinical studies. Poor aqueous solubility can lead to low bioavailability and hinder the accurate assessment of its therapeutic efficacy. Therefore, the development of innovative drug delivery systems is a critical area for future research.
Various strategies can be explored to enhance the solubility and delivery of this compound. Formulation as nanoparticles, liposomes, or incorporation into polymer-based carriers could improve its pharmacokinetic profile. mdpi.com For instance, sulfonated polyether ketone membranes have been investigated as carriers for controlled drug release. mdpi.com Given the structural similarities, such approaches could be adapted for diaryl ether ketones. The choice of delivery system will depend on the intended therapeutic application and the desired release profile.
Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research should integrate multi-omics approaches. mdpi.com Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by the compound in biological systems. mdpi.comnih.gov This systems-level perspective can help to identify the mechanism of action, uncover potential biomarkers of response, and predict potential toxicities. nih.govfrontiersin.org
For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the signaling pathways that are modulated. mdpi.com Metabolomic analysis can shed light on the compound's impact on cellular metabolism. nih.gov The integration of these large datasets will require sophisticated bioinformatic tools and will provide a more holistic understanding of the compound's biological activity than traditional single-target assays. nih.gov
Opportunities for Interdisciplinary Collaboration and Translational Research in the Field
Advancing the study of this compound from a laboratory curiosity to a potential therapeutic candidate will necessitate a highly collaborative and interdisciplinary approach. chemscene.com The complexity of modern drug discovery requires the integration of expertise from various fields, including medicinal chemistry, pharmacology, biology, computational science, and clinical research. mdpi.com
Effective translational research will depend on strong partnerships between academic researchers, who can drive the initial discovery and mechanistic studies, and pharmaceutical industry partners, who possess the resources and expertise for preclinical and clinical development. frontiersin.org Such collaborations can bridge the "valley of death" in drug development, where many promising compounds fail to progress due to a lack of resources or translational expertise. Fostering an environment that encourages open communication and data sharing between these different disciplines will be paramount to successfully translating the basic scientific findings on this compound into tangible clinical benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Friedel-Crafts Acylation : React 4-chlorophenol derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progression via TLC or GC-MS.
- Etherification-Acylation Hybrid : As described in , reflux 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base. Recrystallize the product from ethanol for purification .
- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 10–20 mol% AlCl₃), and reaction time (6–12 hrs) to improve yield.
| Key Reaction Parameters | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | K₂CO₃ | |
| Temperature | Reflux (~78°C) | |
| Purification | Recrystallization |
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm) and carbonyl resonance (δ ~200 ppm) .
- FT-IR : Validate ketone C=O stretch (~1680–1720 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and substituent positions (e.g., ) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
- Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for incineration or chemical treatment .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins and seek medical help .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties or reactivity of this compound?
- Methodological Answer :
- Quantum Chemistry : Use DFT (e.g., Gaussian, ORCA) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and reaction pathways .
- QSPR/QSAR : Train neural networks on datasets to predict solubility, logP, or toxicity (e.g., ’s CC-DPS platform) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .
Q. What strategies resolve contradictions in reported toxicity or environmental impact data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference SDS entries (e.g., Key Organics vs. Combi-Blocks) to identify data gaps (e.g., missing LC50 values) .
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) or Daphnia magna toxicity studies to fill gaps .
- Error Source Analysis : Compare analytical methods (e.g., HPLC vs. NMR purity thresholds) that may affect toxicity interpretations .
Q. How can researchers investigate the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally similar compounds (e.g., ’s benzyloxy derivatives) .
- Enzyme Inhibition : Assess activity against COX-2 or kinases via fluorometric assays. Use molecular dynamics to refine binding hypotheses .
- Metabolic Stability : Perform microsomal stability studies (e.g., rat liver microsomes) to evaluate pharmacokinetic potential .
Data Contradiction Analysis
Q. How to address discrepancies in thermal stability data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
